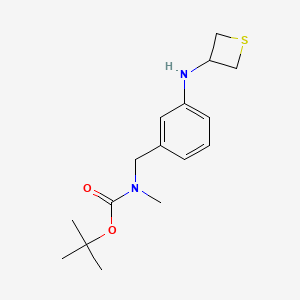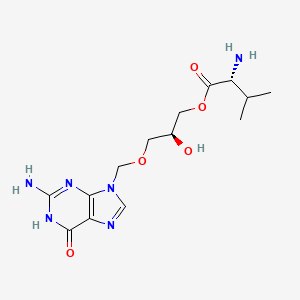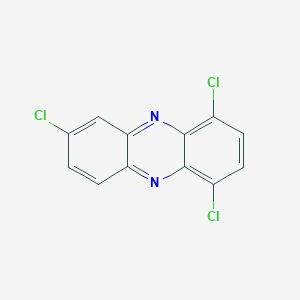
1,4,7-Trichlorophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trichlorophenazine is a chlorinated derivative of phenazine, a nitrogen-containing heterocyclic compoundThe molecular formula of this compound is C12H5Cl3N2, and it has a molecular weight of 283.54 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 1,4,7-Trichlorophenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method involves the oxidative cyclization of diphenylamines.
Condensation of 1,2-Diaminobenzenes with 2C-Units: This method involves the reaction of 1,2-diaminobenzenes with carbonyl compounds.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines followed by cyclization.
Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Trichlorophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrophenazine derivatives.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4,7-Trichlorophenazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new drugs with antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,7-Trichlorophenazine involves its interaction with cellular components, leading to various biological effects. The compound can act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, this compound can interact with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
1,4,7-Trichlorophenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent and has antimicrobial activities.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for substitution reactions, making it a valuable compound for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C12H5Cl3N2 |
|---|---|
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
1,4,7-trichlorophenazine |
InChI |
InChI=1S/C12H5Cl3N2/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H |
Clé InChI |
SLLNUPWBGDDMRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=CC(=C3N=C2C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
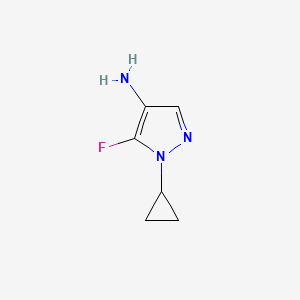
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
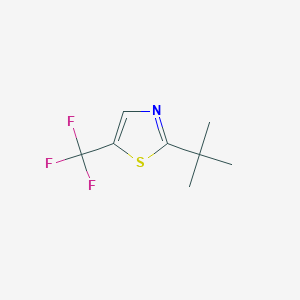
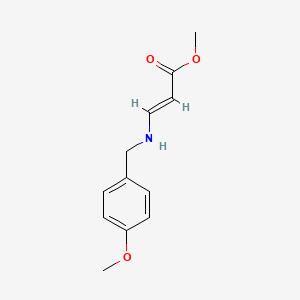
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

